Triphenylene-2,3-dicarbaldehyde
Description
Contextualizing Polycyclic Aromatic Hydrocarbons (PAHs) in Modern Materials Science
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. smolecule.com Their extended π-electron systems endow them with unique electronic and photophysical properties, making them highly attractive for applications in materials science. smolecule.com These properties, which include high charge carrier mobility and strong fluorescence, are fundamental to the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). tdx.catnih.gov The planar and rigid nature of many PAHs facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in electronic devices. tdx.cat
Academic Significance of Triphenylene (B110318) and its Substituted Derivatives
Triphenylene, a highly symmetric and planar PAH consisting of four fused benzene (B151609) rings, serves as a prominent platform in the design of functional organic materials. tdx.cat Its disc-like shape and inherent propensity for self-assembly into ordered columnar structures have made it a cornerstone in the field of discotic liquid crystals. tdx.cat These liquid crystalline phases are of significant interest for their anisotropic conductive properties.
The true versatility of triphenylene, however, is realized through the introduction of functional groups onto its aromatic core. The ability to substitute the triphenylene scaffold allows for the fine-tuning of its electronic properties, solubility, and self-assembly behavior. researchgate.net Researchers have explored a variety of derivatives, demonstrating that the strategic placement of substituents can significantly enhance the performance of triphenylene-based materials in various applications. researchgate.net
Specific Research Focus on Triphenylene-2,3-dicarbaldehyde as a Key Building Block for Functional Materials
The focus on this compound stems from the strategic placement of two aldehyde (-CHO) groups on its 2 and 3 positions. These aldehyde functionalities are highly reactive and serve as versatile handles for a variety of chemical transformations, most notably condensation reactions. This makes this compound an ideal building block, or "linker," for the synthesis of extended, porous crystalline structures known as Covalent Organic Frameworks (COFs).
COFs are a class of porous polymers with highly ordered structures and tunable functionalities. rsc.org The synthesis of COFs typically involves the reaction of multitopic building blocks, such as aldehydes and amines, to form a robust, porous network. The rigid and planar core of the triphenylene unit in this compound provides the structural integrity and pre-organized geometry necessary for the formation of a crystalline framework, while the aldehyde groups provide the reactive sites for covalent bond formation with complementary amine-containing linkers. The resulting COFs are of immense interest for applications in gas storage and separation, catalysis, and sensing, owing to their high surface area, permanent porosity, and the electronic properties inherited from the triphenylene core.
While specific, detailed research findings on the direct application of this compound in the synthesis of functional materials are still emerging in peer-reviewed literature, the principles established with analogous acene-2,3-dicarbaldehydes strongly suggest its high potential. nih.govrsc.org Studies on these similar compounds have demonstrated that the dicarbaldehyde functionality is highly effective in forming stable, porous organic polymers and that the resulting materials exhibit interesting electronic and optical properties. nih.govrsc.org Therefore, this compound is positioned as a high-value precursor for the next generation of functional organic materials.
Structure
3D Structure
Properties
CAS No. |
110328-04-6 |
|---|---|
Molecular Formula |
C20H12O2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
triphenylene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C20H12O2/c21-11-13-9-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)10-14(13)12-22/h1-12H |
InChI Key |
XUCLWVXEZIXZHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C(C(=C4)C=O)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Triphenylene 2,3 Dicarbaldehyde and Its Functionalized Analogues
Strategies for Regioselective Introduction of Formyl Groups
The introduction of formyl groups at specific positions on the triphenylene (B110318) core is crucial for the synthesis of triphenylene-2,3-dicarbaldehyde. One approach involves the use of ortho-metalation, where a directing group guides the metalation to a specific position, followed by formylation. For instance, a two-step sequence involving condensation with 2-amino-2-methylpropan-1-ol and oxidation can yield an oxazoline, which then directs ortho-metalation and subsequent formylation. nih.gov Another method involves a lithiation/formylation sequence on a pre-functionalized fluorene (B118485) precursor to introduce a formyl group in excellent yield. nih.gov
Microwave-assisted, Selectfluor-mediated regioselective C3-formylation of 2H-indazoles using DMSO as the formylating agent has also been developed, providing a potential route to functionalized precursors. thieme-connect.de Furthermore, the introduction of formyl groups can be achieved through the benzylic dibromination of methyl-substituted aryl compounds with N-bromosuccinimide (NBS) in the presence of a radical initiator, followed by basic hydrolysis. researchgate.net
Cyclization Reactions in the Formation of the Triphenylene Core
The formation of the central triphenylene structure is a critical step in the synthesis of these complex molecules. Various cyclization strategies have been employed to construct this polycyclic aromatic hydrocarbon.
Ortho-Terphenyl Cyclization Routes
A common and effective method for synthesizing the triphenylene core is through the cyclization of ortho-terphenyl derivatives. researchgate.netacs.org This can be achieved through several methods, including photochemical conversion. rsc.org The dehydrocyclization of o-terphenyl (B166444) over a platinum-on-silica gel catalyst at high temperatures in a hydrogen atmosphere has been shown to produce triphenylene in good yields. acs.org Additionally, Scholl-type cyclization of electron-rich ortho-terphenyl substrates often results in good to quantitative yields of the corresponding triphenylenes. researchgate.net A facile cyclization of terphenyl derivatives with OTBS groups has been observed during deprotection with tetrabutylammonium (B224687) fluoride, leading to both symmetrically and unsymmetrically substituted triphenylenes. nih.govacs.org
Biphenyl-Based Cyclization Approaches
Biphenyl derivatives also serve as valuable precursors for triphenylene synthesis. The synthesis of single-walled carbon nanotube precursors has been achieved through a linear stepwise oligomerization–cyclization route of cyclotri(ethynylene)(biphenyl-2,4′-diyl) and its terphenyl analogue. nih.gov The cyclization is typically performed under high-dilution Sonogashira conditions. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions for Triphenylene Framework Construction
Palladium-catalyzed reactions are powerful tools for constructing the triphenylene framework. The palladium-catalyzed cyclotrimerization of arynes is an efficient method for synthesizing triphenylenes, including those with various substituents. nih.govcore.ac.uk This method has been used to synthesize strained polycyclic aromatic hydrocarbons like hexabenzotriphenylene. acs.org Another approach involves the palladium-catalyzed annulation of benzyne (B1209423), generated from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, with 2-bromobiphenyl. wikipedia.org Furthermore, Suzuki-Miyaura cross-coupling reactions are versatile for synthesizing triphenylene-based triptycenes, which can then undergo further transformations. researchgate.net
Oxidative Coupling and Photocyclization Techniques for Triphenylene Synthesis
Oxidative coupling reactions provide another avenue for triphenylene synthesis. Novel chiral iron phosphate (B84403) complexes have been developed as catalysts for asymmetric oxidative coupling reactions, which could be applied to the synthesis of chiral triphenylene derivatives. nih.gov Photochemical methods also play a role; for instance, the photochemical conversion of o-terphenyl to triphenylene has been reported. rsc.org
Chemical Reactivity and Derivatization Strategies of Triphenylene 2,3 Dicarbaldehyde
Condensation Reactions for Covalent Linkage Formation
The presence of two aldehyde groups on the triphenylene (B110318) scaffold makes it an ideal candidate for condensation reactions, leading to the formation of extended, often polymeric, structures. These reactions are fundamental in the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs), materials known for their high surface area and potential applications in gas storage, separation, and catalysis. nih.govrsc.orgresearchgate.netrsc.org
Imine Condensation and Schiff-Base Chemistry
The reaction of aldehydes with primary amines to form imines, also known as Schiff bases, is a robust and reversible reaction widely used in the synthesis of macrocycles and polymers. walisongo.ac.idmiracosta.edu Triphenylene-2,3-dicarbaldehyde can undergo condensation with various aromatic and aliphatic diamines to form imine-linked polymers and macrocycles. adichemistry.comnih.gov
The general mechanism for imine formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. mdpi.com The reaction is often catalyzed by acid. rsc.org In the case of this compound, the reaction with a diamine can lead to the formation of a [2+2] or [3+3] macrocycle, or a linear polymer, depending on the reaction conditions and the geometry of the diamine. miracosta.edu
These imine-linked structures are of significant interest in the development of COFs. For instance, the condensation of aromatic dialdehydes with diamines is a common strategy for creating 2D and 3D COFs with applications in sensing and catalysis. researchgate.netmdpi.com While specific examples with this compound are not extensively documented in readily available literature, the principles of Schiff base formation are directly applicable. adichemistry.com
Table 1: Examples of Schiff Base Formation from Dicarbaldehydes and Amines
| Dicarbaldehyde | Amine | Product Type | Reference |
| 2,2'-Bipyridyl-4,4-dialdehyde | 4-Amino-3,5-dimethyl-1,2,4-triazole | Schiff Base | mdpi.com |
| Terephthalaldehyde | Melamine (B1676169) | Porous Organic Polymer (POP) | nih.gov |
| Aromatic Dialdehydes | Chiral Diamines | Imine Macrocycles | miracosta.edu |
Boronic Acid and Ester Condensation Reactions
Boronic acids can undergo condensation reactions with diols to form boronate esters. While not a direct reaction of the aldehyde groups, this compound could be first reduced to the corresponding diol, which can then react with boronic acids. A more direct application involves the use of boronic acids as catalysts for other condensation reactions. For example, arylboronic acids have been shown to catalyze the dehydrative condensation between carboxylic acids and amines. rsc.org
Furthermore, three-component reactions involving aldehydes, boronic acids, and other reagents have been developed. For instance, a palladium(II)-catalyzed three-component synthesis of furo[2,3-d]pyrimidines from β-ketodinitriles, boronic acids, and aldehydes has been reported. mnstate.edu This suggests the potential for this compound to participate in similar multi-component reactions. The formation of boronate esters is a key reaction in the synthesis of certain types of polymers and sensors. mdpi.comnih.gov
Hydrazone, Azine, and Triazine Linkage Formation
Similar to imine formation, this compound can react with hydrazine (B178648) or its derivatives to form hydrazones. This reaction is central to the synthesis of hydrazone-linked covalent organic frameworks (COFs), which are noted for their structural flexibility and high stability. nih.govnih.gov The reaction proceeds through the condensation of the aldehyde groups with the hydrazine moieties, eliminating water. acs.org
The synthesis of hydrazone-linked COFs often involves the reaction of a poly-aldehyde with a poly-hydrazide under solvothermal conditions, often with an acid catalyst. nih.govchemrxiv.org These materials exhibit high surface areas and are being explored for applications in gas storage and catalysis. chemrxiv.org
Azine linkages are formed through the reaction of an aldehyde with hydrazine hydrate, where two equivalents of the aldehyde react with one equivalent of hydrazine. nih.gov This would result in a -C=N-N=C- linkage, which can also be used to create polymeric structures. Triazine-based porous organic polymers can be synthesized through the polycondensation of melamine with dialdehydes, showcasing another route to porous materials from aldehyde precursors. nih.gov
Table 2: Synthesis of Hydrazone-Linked Covalent Organic Frameworks
| Aldehyde Monomer | Hydrazide Monomer | COF Type | Key Feature | Reference |
| 4,4′,4′′-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-benzaldehyde | 2,5-Dihydroxyterephthalohydrazide | Hydrazone-linked COF | Catalytic activity | nih.gov |
| 1,3,5-Triformylbenzene | 5'-(4-(hydrazinecarbonyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbohydrazide | 2D Hydrazone COF | Gas adsorption | chemrxiv.org |
Double-Aldol Condensation Reactions
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate with a carbonyl compound. rsc.org In the case of this compound, it can undergo a double-aldol condensation with ketones that have α-hydrogens on both sides of the carbonyl group, such as 1,3-diphenylacetone. sigmaaldrich.com This reaction has been demonstrated with other acene-2,3-dicarbaldehydes to synthesize novel acenotropones. sigmaaldrich.comwikipedia.org The reaction is typically base-catalyzed and can be a one-pot synthesis. sigmaaldrich.comwikipedia.org The resulting tropones are of interest for their electronic properties and as precursors to other functional materials. sigmaaldrich.comwikipedia.org
Grignard Reactions with this compound
Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl carbons of aldehydes and ketones to form alcohols after an acidic workup. mdpi.comwikipedia.org The reaction of this compound with a Grignard reagent would result in the formation of a di-secondary alcohol, where two new carbon-carbon bonds are formed. The nature of the 'R' group from the Grignard reagent can be varied, allowing for the introduction of a wide range of functionalities.
The general mechanism involves the nucleophilic attack of the carbanionic 'R' group of the Grignard reagent on the electrophilic carbonyl carbon. mdpi.com For a dicarbaldehyde like this compound, the reaction would occur at both aldehyde groups. The reaction must be carried out under anhydrous conditions as Grignard reagents are strong bases and will react with water. miracosta.eduwikipedia.org
This reaction has been utilized with other acene-2,3-dicarbaldehydes to synthesize novel α,α′-diaryl-2,3-acenedimethanols, which are of interest for their potential applications in materials science. sigmaaldrich.comwikipedia.org
Table 3: General Products of Grignard Reactions with Aldehydes
| Carbonyl Compound | Grignard Reagent (RMgX) | Product (after workup) | Reference |
| Formaldehyde | R-MgX | Primary Alcohol (RCH₂OH) | wikipedia.org |
| Aldehyde (R'CHO) | R-MgX | Secondary Alcohol (R'RCHOH) | wikipedia.org |
| Ketone (R'COR'') | R-MgX | Tertiary Alcohol (R'R''RCOH) | mdpi.com |
| This compound | R-MgX | Di-secondary Alcohol | sigmaaldrich.comwikipedia.org (by analogy) |
Cycloaddition Reactions Involving Triphenylene-Derived Intermediates (e.g., Arynes)
While this compound itself is not typically a direct participant in cycloaddition reactions, its derivatives can be. The triphenylene core can be synthesized via cycloaddition reactions, such as the trimerization of benzyne (B1209423). More relevant to its derivatization, the triphenylene scaffold can be part of a diene or dienophile in a Diels-Alder reaction.
For example, a triphenylene derivative could be synthesized to contain diene functionality, which could then undergo a [4+2] cycloaddition with a suitable dienophile. Conversely, functional groups attached to the triphenylene core could act as dienophiles. The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. walisongo.ac.id
Furthermore, triphenylene-derived arynes could be generated and subsequently trapped in cycloaddition reactions. Arynes are highly reactive intermediates that can undergo [4+2] and [2+2] cycloadditions. The aldehyde groups of this compound could be transformed into other functionalities that facilitate the generation of an aryne on one of the benzene (B151609) rings of the triphenylene system.
Palladium-Catalyzed Annulation and C-H Bond Functionalization for π-Extension
The extension of the π-conjugated system of triphenylene is a key strategy for modulating its optoelectronic properties for applications in organic electronics. Palladium-catalyzed reactions, including annulation and direct C-H bond functionalization, offer powerful tools to achieve this π-extension. While specific literature on this compound is nascent, the reactivity of the triphenylene core and the influence of substituents are well-documented, allowing for scientifically sound projections of its reactivity.
Palladium-catalyzed annulation reactions, for instance, can be employed to construct additional fused rings onto the triphenylene framework. These reactions often proceed through a cascade of C-H activation and C-C bond formation steps. The presence of the electron-withdrawing dicarbaldehyde groups is expected to influence the regioselectivity of these transformations. For example, in a hypothetical palladium-catalyzed annulation with an alkyne, the electron-deficient nature of the triphenylene core in this compound could direct the functionalization to specific C-H bonds, leading to the formation of complex polycyclic aromatic hydrocarbons.
Direct C-H bond functionalization is another powerful strategy for π-extension. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to extended systems. Palladium catalysis is instrumental in mediating the coupling of C-H bonds with various partners, such as aryl halides or other unsaturated systems. The dicarbaldehyde groups would likely act as directing groups, influencing the position of C-H activation and subsequent functionalization.
| Reaction Type | Catalyst/Reagents | Potential Product | Significance |
| Palladium-Catalyzed Annulation | Pd(OAc)₂, Ligand, Alkyne | Fused Polycyclic Aromatic Hydrocarbon | Extension of π-conjugation, tuning of electronic properties |
| Direct C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | Aryl-substituted Triphenylene | Introduction of new functionalities, modulation of solid-state packing |
Table 1: Hypothetical Palladium-Catalyzed π-Extension Reactions of this compound
Functional Group Transformations of the Dicarbaldehyde Moieties
The dicarbaldehyde moieties of this compound are highly versatile handles for a variety of functional group transformations, enabling the synthesis of a wide array of derivatives with diverse properties. These transformations include condensation reactions like the Knoevenagel and Wittig reactions, which are fundamental in carbon-carbon bond formation and the introduction of new functional groups.
The Knoevenagel condensation involves the reaction of the dicarbaldehyde with active methylene (B1212753) compounds, typically in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com This reaction is a powerful method for introducing new carbon-carbon double bonds and extending the π-system. For example, the reaction of this compound with malononitrile (B47326) would be expected to yield a dicyanovinyl-substituted triphenylene derivative. The reaction conditions, such as the choice of catalyst and solvent, can influence the reaction rate and yield. nih.govsigmaaldrich.com Catalyst-free and water-mediated Knoevenagel condensations have also been reported for other aromatic aldehydes, highlighting the potential for developing more environmentally benign synthetic routes. rsc.org
The Wittig reaction provides another efficient route for converting the aldehyde groups into alkenes. wikipedia.orgmasterorganicchemistry.com This reaction utilizes a phosphorus ylide (Wittig reagent) to react with the aldehyde, forming a new carbon-carbon double bond. nih.govorganic-chemistry.orglibretexts.org The nature of the substituents on the ylide can be varied to introduce a wide range of functionalities. For instance, reacting this compound with a stabilized Wittig reagent could lead to the formation of an (E)-alkene with high selectivity. organic-chemistry.org The choice of base and reaction conditions is crucial for the successful generation of the ylide and the subsequent olefination. nih.gov
| Reaction | Reagent | Catalyst/Conditions | Product Type |
| Knoevenagel Condensation | Malononitrile | Piperidine, Ethanol | Dicyanovinyl-substituted Triphenylene |
| Knoevenagel Condensation | Ethyl Cyanoacetate | DABCO, [HyEtPy]Cl–H₂O | Cyanoacrylate-substituted Triphenylene |
| Wittig Reaction | Methyltriphenylphosphonium bromide | n-Butyllithium, THF | Divinyl-substituted Triphenylene |
| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | - | Di(carbethoxyalkenyl)-substituted Triphenylene |
Table 2: Potential Functional Group Transformations of this compound
These derivatization strategies underscore the importance of this compound as a versatile building block in the synthesis of advanced organic materials. The ability to selectively functionalize both the aromatic core and the aldehyde groups provides a rich platform for the design and creation of novel molecules with tailored properties for a range of applications in materials science and organic electronics.
Integration of Triphenylene 2,3 Dicarbaldehyde into Extended Frameworks and Supramolecular Structures
Covalent Organic Frameworks (COFs) Incorporating Triphenylene-2,3-dicarbaldehyde
Covalent organic frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The incorporation of triphenylene (B110318) units, such as those derived from this compound, leads to materials with exceptional stability and well-defined pore structures. nih.govresearchgate.net
The design of COFs is rooted in the principles of reticular chemistry, where the geometry of the molecular building blocks dictates the structure of the resulting extended network. researchgate.net The triphenylene core, with its inherent D3h symmetry and planarity, is an excellent candidate for forming two-dimensional (2D) COFs. When triphenylene-based linkers are combined with complementary building units, they predictably form crystalline 2D sheets that stack to create ordered one-dimensional channels. mdpi.com
The aldehyde functional groups of this compound are crucial for forming the covalent linkages that define the framework. The most common reaction is the Schiff base condensation with multitopic amines (e.g., diamines or triamines). This reaction is reversible, which allows for "error-checking" during the synthesis, leading to the formation of a thermodynamically stable, highly crystalline product. nih.gov
While the planar triphenylene unit is ideal for 2D COFs, the construction of three-dimensional (3D) frameworks typically requires the use of non-planar, three-dimensional building units. mdpi.comnih.gov For instance, triptycene (B166850), a rigid molecule with a three-paddled shape, has been successfully employed as a 3D node to create complex, non-interpenetrated 3D COF structures. mdpi.comnih.gov Therefore, while this compound is a primary building block for 2D materials, it could be integrated into 3D structures if combined with a suitable three-dimensional co-monomer.
The topology of a COF is determined by the connectivity and symmetry of its building blocks. rice.edu The combination of a C3-symmetric building block, such as a triamine, with a C2-symmetric linear linker derived from a dicarbaldehyde can result in a 2D framework with a hexagonal honeycomb (hcb ) topology. rsc.org This is one of the most common topologies for 2D COFs, creating uniform hexagonal pores.
The development of more complex topologies relies on using building blocks with higher connectivity. While most 3D COFs have been built from 4-connected tetrahedral monomers, recent research has expanded to include 6-connected and 8-connected nodes. rice.eduacs.org For example, by combining a 6-connected triangular prism node based on triptycene with a 3-connected planar triangle, a ceq topology can be achieved. nih.gov Similarly, reacting two different 6-connected nodes can lead to an acs topology. nih.gov The use of triptycene-based building blocks has also enabled the synthesis of 3D COFs with the stp topology. chemrxiv.orgrsc.org These advanced strategies demonstrate that by carefully selecting the geometry of the building units, a wide range of predetermined network structures can be synthesized.
A key feature of triphenylene-based COFs is their permanent porosity, characterized by high internal surface areas and well-defined pore structures. The rigidity of the triphenylene linker prevents the pores from collapsing after the removal of solvent molecules during activation. The resulting materials typically exhibit both micropores (pore diameter < 2 nm) and mesopores (pore diameter 2–50 nm).
The specific surface area and pore size can be tailored by changing the length of the linkers used in the synthesis. rsc.org Triphenylene-based COFs have demonstrated significant Brunauer-Emmett-Teller (BET) surface areas, often exceeding 1000 m²/g, with some examples reaching up to 1747 m²/g. rsc.org The pore sizes are also tunable, commonly falling within the 1.8 to 2.6 nm range, making them suitable for applications in gas storage and separation. rsc.org In some cases, introducing functional polymer guests into the pores during synthesis has been shown to prevent pore collapse during activation, boosting the surface area of a composite by a factor of 16 compared to the parent COF. nih.gov
| COF Type | Building Blocks | BET Surface Area (m²/g) | Pore Size (nm) | Reference |
|---|---|---|---|---|
| TPA-COF | Tris(4-aminophenyl)amine + Triarylaldehydes | up to 1747 | 1.80 - 2.55 | rsc.org |
| P-COF-1 | Triphenylphosphine-based | High | 3.7 | nih.gov |
| P-COF-2 | Triphenylphosphine-based | High | 4.6 | nih.gov |
| COF-102 (3D) | Tetrahedral + Triangular (HHTP) | 3472 | - | researchgate.net |
| COF-103 (3D) | Tetrahedral + Triangular (HHTP) | 4210 | - | researchgate.net |
| IITR-COF-1 | Flexible triazine-aldehyde + triamine | 2830 | - | nih.gov |
The inherent chemical nature of the triphenylene molecule contributes significantly to the stability of the resulting COFs. Composed of a fused system of aromatic rings, triphenylene is exceptionally stable, and this stability is transferred to the extended framework. nih.gov The combination of strong covalent bonds (such as C-C, C-O, B-O, or imine linkages) and the rigid, non-rotating triphenylene unit results in materials with high thermal and chemical robustness. researchgate.net Triphenylphosphine-based COFs, for example, show negligible weight loss up to 450 °C. nih.gov This high stability is crucial for applications that involve harsh chemical or thermal conditions.
Porosity can be modulated not only by linker length but also by synthetic conditions. The use of modulators, such as acids, during solvothermal synthesis has been shown to improve the crystallinity and porosity of the final COF. nih.gov Furthermore, the introduction of functional groups onto the linker can alter the framework's properties. For instance, fluorination of the linker in certain MOFs has been shown to affect thermal stability and solvent-framework interactions, a principle that could be applied to COF design. nih.govresearchgate.net
Metal-Organic Frameworks (MOFs) Utilizing Triphenylene Derivatives
MOFs are crystalline materials in which metal ions or clusters are connected by organic ligands. While this compound itself is not a typical MOF ligand, it can be readily converted into derivatives suitable for coordination with metal centers. The triphenylene scaffold is particularly interesting for creating conductive MOFs due to its extended π-conjugated system. ethz.ch
To be used in MOF synthesis, the aldehyde groups of this compound would need to be transformed into coordinating functional groups, such as carboxylates or hydroxyls. A prominent example is 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), which acts as a catecholate-type ligand. nih.gov
The HHTP ligand coordinates with divalent metal ions like Cu²⁺, Ni²⁺, and Co²⁺. nih.gov In these structures, the metal ions are typically in a square planar coordination environment, connecting the planar organic ligands to form extended 2D sheets. nih.govresearchgate.net These 2D layers then stack through π-π interactions to form the final 3D crystal structure. The resulting materials, such as those in the M-CAT-1 series, are known for their significant electrical conductivity. nih.gov
The choice of metal node and the specific coordination environment are critical in determining the final structure and properties of the MOF. The interaction between the metal d-orbitals and the ligand's π-system can be tuned to control the electronic and magnetic properties of the material. researchgate.netmit.edu Research on trinuclear metal complexes bridged by triphenylene ligands serves as a molecular model to understand the spin exchange interactions that govern the properties of these 2D conductive MOFs. researchgate.net
Development of Electrically Conductive MOFs from Triphenylene Scaffolds
The aromatic nature of the triphenylene core endows it with interesting optoelectronic properties, which are effectively harnessed in the creation of functional two-dimensional (2D) Metal-Organic Frameworks (MOFs). rsc.org These materials have garnered significant attention due to their unique combination of long-range order, intrinsic porosity, and notable electrical conductivity. researchgate.net Triphenylene-based MOFs are typically constructed from redox-active ligands, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) or 2,3,6,7,10,11-hexaiminotriphenylene (HITP), coordinated with metal ions like copper, nickel, or cobalt. researchgate.netacs.org
This compound serves as a crucial precursor for these ligands. The aldehyde functional groups can be chemically transformed, for instance, through oxidation to carboxylic acids or conversion to amine or hydroxyl groups, to generate the necessary linkers for MOF synthesis. The subsequent reaction of these triphenylene linkers with metal ions leads to the formation of 2D sheets. researchgate.net In these structures, the planar organic linkers are connected in-plane to the metal ions, which act as nodes, forming extended, crystalline layers. researchgate.net
These layers stack via strong π-π interactions between the triphenylene cores, creating pathways for charge transport. researchgate.net This stacking, combined with the in-plane conjugation, results in materials with significant electrical conductivity. For instance, highly oriented thin films of Ni-CAT-1 and Co-CAT-1 (where CAT stands for catecholate, derived from HHTP) grown on conductive substrates have demonstrated conductivity values as high as 10⁻³ S cm⁻¹. researchgate.net The conductivity arises from efficient charge delocalization through the framework's conjugated system. The development of such conductive MOFs is a key area of research, with potential applications in electrocatalysis, energy storage, and chemiresistive sensing. rsc.org
Structural Diversity and Tunability of Triphenylene-Incorporated MOFs
The structural architecture and functional properties of MOFs can be precisely controlled through the strategic design of their organic linkers. bohrium.com this compound offers a versatile platform for this, as its aldehyde groups can be readily modified to introduce a wide variety of functionalities onto the triphenylene core. This allows for the tuning of the resulting MOF's pore size, geometry, and internal surface properties to suit specific applications. acs.orgbohrium.com
The tunability of triphenylene-incorporated MOFs is evident in the control that can be exerted over their synthesis. For example, in the air/liquid interfacial synthesis of MOF nanosheets composed of 2,3,6,7,10,11-hexaiminotriphenylene (HITP) and Ni²⁺ ions, modifying the concentration of the ligand solution allows for systematic changes in the nanosheets' characteristics. researchgate.netwikipedia.org Increasing the concentration leads to an enlargement of both the lateral size and thickness of the nanosheets while maintaining their alignment and orientation. researchgate.netwikipedia.org However, excessively high concentrations can lead to the inclusion of unreacted ligand molecules, introducing structural disorder. researchgate.net
This level of control demonstrates the "structural designability" that makes these materials a platform for diverse scientific applications. rsc.orgwikipedia.org The ability to adjust linker geometry, length, and functional groups enables the creation of a vast library of MOFs with tailored properties, from unprecedented surface areas to specific molecular recognition capabilities. acs.orgbohrium.com
| Ligand Spread Solution Concentration | Effect on Nanosheet Lateral Size | Effect on Nanosheet Thickness | Structural Integrity | Reference |
|---|---|---|---|---|
| Systematic Increase | Enlargement | Enlargement | Perfect alignment and preferred orientation retained | researchgate.netwikipedia.org |
| High Concentrations | - | - | Disorder introduced due to inclusion of unreacted ligand molecules | researchgate.net |
Supramolecular Self-Assembly of this compound Derivatives
The aldehyde groups of this compound are versatile chemical handles that can be used to synthesize a wide range of derivatives capable of supramolecular self-assembly. Reactions such as Knoevenagel or Schiff base condensations allow for the attachment of various side chains that direct the formation of ordered, non-covalent structures. sigmaaldrich.comresearchgate.netgoogle.com These self-assembly processes are driven by a combination of non-covalent interactions, leading to complex and functional architectures.
Formation of Discotic Liquid Crystalline Phases and Columnar Mesophases
Triphenylene derivatives are renowned for their ability to form discotic liquid crystals, where the flat, disc-like molecules stack on top of one another to create columns. rsc.org These columnar structures exhibit one-dimensional charge mobility, making them promising for applications in molecular electronics. youtube.com The synthesis of triphenylene derivatives, often starting from precursors that can be conceptually derived from this compound, allows for the attachment of flexible peripheral chains (tails) that are crucial for inducing liquid crystalline behavior. researchgate.net
The nature and arrangement of these tails significantly influence the type and stability of the resulting mesophases. For instance, triphenylene derivatives with six surrounding alkoxy or ester chains typically self-assemble into hexagonal columnar (Colh) phases. sigmaaldrich.comyoutube.com The modification of these tails, such as by creating mixed-tail systems or introducing fluorine atoms, can extend the temperature range of the discotic mesophase. researchgate.net The crystal structure of a short-chain tetraester derivative of triphenylene revealed a one-dimensional columnar assembly with a short interplanar distance of 3.32 Å, conducive to charge transport. sigmaaldrich.com The self-assembly into these ordered columns is a hallmark of triphenylene-based discotics, which have been extensively studied for their potential in organic electronics. youtube.com
Hierarchical Self-Organization into Chiral Aggregates (e.g., helical pyramidal columns, chiral spheres)
Beyond simple columnar structures, triphenylene derivatives can be designed to form more complex, hierarchical assemblies. A notable example is the self-assembly of triphenylenes functionalized with self-assembling dendrons. google.com These dendronized triphenylenes adopt a crown-like conformation, which directs the discotic core to self-assemble into helical pyramidal columns. google.com
These helical columns can further organize into various hexagonal and rectangular lattices. google.com Remarkably, under certain conditions, short segments of these helical columns can distort spherically to generate chiral spheres. google.com These spheres represent a novel supramolecular architecture for discotic molecules and can organize themselves into cubic and tetragonal periodic arrays, and even a quasiperiodic 12-fold liquid quasicrystal. google.com The chirality, or handedness, of these helical and spherical structures can be controlled by incorporating a stereocenter into the molecule, demonstrating a high degree of programmable self-organization. google.com
Role of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking) in Self-Assembly
The formation of the diverse supramolecular structures observed for triphenylene derivatives is governed by a delicate balance of intermolecular interactions. The primary driving force for the formation of columnar assemblies is the π-π stacking between the electron-rich aromatic cores of the triphenylene molecules. bohrium.com In these stacks, the distance between the triphenylene rings is typically around 3.5 Å.
In addition to π-π stacking, hydrogen bonding plays a crucial role, particularly when the peripheral side chains contain functional groups such as amides, carboxylic acids, or amines. bohrium.com For example, triphenylene derivatives bearing two adjacent carboxylic acid groups have been shown to form dimeric superstructures through intermolecular hydrogen bonding. Similarly, for derivatives with amine groups, intermolecular hydrogen bonds between these groups are involved in the self-assembly process. The interplay between π-π stacking, hydrogen bonding, and van der Waals interactions among the flexible alkyl chains ultimately determines the final supramolecular architecture. bohrium.com
Self-Assembly Behavior of Triazole-Modified Triphenylene Analogues
The introduction of triazole groups into the periphery of the triphenylene core, often achieved via "click" chemistry, leads to unique self-assembly behaviors. wikipedia.org A triphenylene-based discotic liquid crystal bearing 1,2,3-triazole groups has been shown to exhibit stabilized columnar mesophases that persist down to room temperature. wikipedia.org
These triazole-modified derivatives can also form organogels in certain solvents like cyclohexane. wikipedia.org The self-assembly process, driven by π-π interactions among the triphenylene units, can be influenced by external stimuli. For instance, the presence of cadmium ions (Cd²⁺) in solution can disrupt the self-assembly, as the ions interact preferentially with the triphenylene units, overriding the π-π stacking forces. wikipedia.org This demonstrates the tunability of the self-assembly process in these functional materials. wikipedia.org
| Derivative Type | Key Driving Interactions | Resulting Supramolecular Structure | Controlling Factors | Reference |
|---|---|---|---|---|
| Hexaalkoxy/Hexaester Triphenylenes | π-π stacking, van der Waals | Discotic Columnar Mesophases (e.g., Colh) | Nature and length of alkyl/acyl chains | sigmaaldrich.comyoutube.com |
| Dendronized Triphenylenes | π-π stacking, steric interactions from dendrons | Helical Pyramidal Columns, Chiral Spheres | Dendron structure, presence of stereocenters | google.com |
| Carboxylic Acid/Amine Triphenylenes | π-π stacking, Hydrogen Bonding | Columnar aggregates, Organogels | Position and type of H-bonding group, solvent | |
| Triazole-Modified Triphenylenes | π-π stacking | Stabilized Columnar Mesophases, Organogels | Presence of metal ions (e.g., Cd²⁺), solvent | wikipedia.org |
Electronic and Photophysical Phenomena of Triphenylene 2,3 Dicarbaldehyde Derived Materials
Electronic Structure and Frontier Molecular Orbitals
The electronic behavior of organic semiconductor materials is fundamentally governed by the arrangement and energy levels of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The HOMO and LUMO energy levels of Triphenylene-2,3-dicarbaldehyde and its derivatives are critical parameters that dictate their charge injection and transport properties. The triphenylene (B110318) core, a polycyclic aromatic hydrocarbon, provides a rigid and planar π-conjugated system. The introduction of electron-withdrawing aldehyde groups at the 2 and 3 positions significantly influences the electronic distribution and energy levels of the frontier orbitals.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting these energy levels. For the parent this compound, the aldehyde groups are expected to lower both the HOMO and LUMO energy levels due to their inductive and mesomeric electron-withdrawing nature. This effect is crucial for tuning the material's properties for specific applications, such as improving air stability by lowering the HOMO level and facilitating electron injection by lowering the LUMO level.
HOMO-LUMO Energy Gaps and their Correlation with Electronic Properties
The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap (or band gap), is a key determinant of the material's optical and electronic properties. It directly correlates with the energy of the lowest electronic transition and, consequently, the wavelength of light absorbed and emitted by the material. A smaller HOMO-LUMO gap generally leads to absorption at longer wavelengths (a red shift).
In this compound systems, the HOMO-LUMO gap is influenced by the extent of π-conjugation and the nature of substituents. The dicarbaldehyde groups, while lowering the individual orbital energies, can also affect the magnitude of the gap. The precise impact depends on the balance between their inductive and resonance effects. The ability to tune this gap is fundamental to designing materials with specific colors for display applications or for optimizing light absorption in photovoltaic devices.
Absorption and Emission Spectroscopy of Triphenylene-Based Systems
The interaction of this compound-derived materials with light is characterized by their absorption and emission spectra. These spectra provide insights into the electronic transitions occurring within the molecule.
The UV-Vis absorption spectrum of these materials typically exhibits characteristic bands corresponding to π-π* transitions within the triphenylene core. The presence of the dicarbaldehyde groups can lead to the appearance of additional charge-transfer (CT) bands. The emission spectrum (photoluminescence) reveals the energy and nature of the excited states from which light is emitted after initial photoexcitation. The wavelength of the emitted light is a direct consequence of the HOMO-LUMO gap and the relaxation processes in the excited state.
| Compound | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Solvent |
| This compound Derivative A | 350, 380 | 450 | Dichloromethane |
| This compound Derivative B | 365, 395 | 475 | Toluene |
Note: The data in this table is illustrative and represents typical values for derivatives of this compound. Actual values can vary based on the specific molecular structure and measurement conditions.
Fluorescence Quantum Yields and Emission Lifetimes
The efficiency of the light emission process is quantified by the fluorescence quantum yield (Φ_F), which is the ratio of the number of photons emitted to the number of photons absorbed. The emission lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.
For materials intended for use in OLEDs, a high fluorescence quantum yield is desirable. The quantum yield and lifetime of this compound derivatives are sensitive to their molecular structure and environment. Factors such as molecular rigidity, the presence of heavy atoms, and intermolecular interactions can significantly influence these parameters by affecting the rates of radiative and non-radiative decay pathways. For instance, aggregation can often lead to quenching of fluorescence, thereby reducing the quantum yield.
| Compound | Fluorescence Quantum Yield (Φ_F) | Emission Lifetime (τ, ns) |
| This compound Derivative A | 0.65 | 5.2 |
| This compound Derivative B | 0.58 | 4.8 |
Note: The data in this table is illustrative and represents typical values for derivatives of this compound.
Charge Transfer (CT) Characteristics and Excitonic Phenomena
The presence of both the electron-rich triphenylene core and the electron-withdrawing dicarbaldehyde groups can give rise to intramolecular charge transfer (ICT) characteristics upon photoexcitation. In such a process, an electron is promoted from a molecular orbital primarily located on the donor part (triphenylene) to an orbital on the acceptor part (dicarbaldehyde).
This ICT character can have a profound impact on the photophysical properties. For instance, molecules with strong ICT states often exhibit solvatochromism, where the color of their emission changes with the polarity of the solvent. The nature of the excitons (bound electron-hole pairs) formed upon photoexcitation is also influenced by these CT characteristics, affecting processes like exciton (B1674681) diffusion and dissociation, which are critical in photovoltaic applications.
Impact of π-Conjugation Length and Substituent Effects on Optoelectronic Behavior
The optoelectronic properties of this compound-derived materials can be systematically tuned by modifying the molecular structure.
π-Conjugation Length: Extending the π-conjugated system, for example, by introducing other aromatic units, generally leads to a decrease in the HOMO-LUMO gap. This results in a red-shift in both the absorption and emission spectra, allowing for the tuning of the material's color from the blue to the red region of the visible spectrum.
Substituent Effects: The introduction of additional substituents on the triphenylene core can further modulate the electronic properties. Electron-donating groups (e.g., alkoxy, amino) will raise the HOMO energy level and decrease the HOMO-LUMO gap, leading to a red-shift. Conversely, additional electron-withdrawing groups will further lower both the HOMO and LUMO levels. The strategic placement of these substituents can be used to fine-tune the energy levels for optimal device performance and to influence molecular packing in the solid state, which in turn affects charge transport.
Investigation of Singlet-Triplet Gaps and Intersystem Crossing
The photophysical behavior of materials derived from this compound is critically influenced by the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet gap (ΔEₛₜ), and the efficiency of the transition between these states, a process called intersystem crossing (ISC). While direct experimental or computational data for this compound is not extensively available in the current body of scientific literature, the principles governing these phenomena in related polycyclic aromatic hydrocarbons (PAHs) and functionalized triphenylene systems allow for a detailed theoretical exploration.
The magnitude of the singlet-triplet gap is a key determinant of a molecule's potential applications. For instance, a small ΔEₛₜ is a prerequisite for efficient thermally activated delayed fluorescence (TADF), a mechanism that enhances the efficiency of organic light-emitting diodes (OLEDs). Conversely, a large ΔEₛₜ is desirable in other applications to minimize energy loss to triplet states. The ΔEₛₜ is fundamentally related to the exchange integral between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Factors that influence the spatial overlap of these frontier orbitals will, therefore, modulate the singlet-triplet gap.
In the case of this compound, the introduction of two adjacent aldehyde groups onto the triphenylene core is expected to have a significant impact on its electronic structure. The electron-withdrawing nature of the carbonyl groups in the dicarbaldehyde moiety can lead to a greater separation of the HOMO and LUMO, which could potentially influence the ΔEₛₜ. Computational studies on related aromatic systems have shown that the nature and position of substituents can finely tune this energy gap.
Intersystem crossing is a spin-forbidden process, and its rate (kᵢₛ꜀) is governed by the strength of spin-orbit coupling (SOC) between the singlet and triplet manifolds. According to El-Sayed's rule, ISC is more efficient between states of different orbital character (e.g., n,π* and π,π). The presence of the carbonyl groups in this compound introduces n-orbitals from the oxygen atoms. This could lead to the presence of low-lying n,π triplet states, which would facilitate ISC from a π,π* singlet state, thereby increasing the triplet quantum yield.
While specific numerical data for this compound is pending further research, the following table summarizes the key theoretical considerations and expected trends for the investigation of singlet-triplet gaps and intersystem crossing in materials derived from this compound.
| Photophysical Parameter | Controlling Factors | Expected Influence in this compound Systems |
| Singlet-Triplet Gap (ΔEₛₜ) | - Frontier Molecular Orbital (HOMO-LUMO) Overlap- Electron-Withdrawing/Donating Nature of Substituents- Molecular Rigidity and Planarity | The dicarbaldehyde groups are expected to lower the LUMO energy, potentially altering the HOMO-LUMO gap and consequently the ΔEₛₜ. The precise effect will depend on the balance of inductive and resonance effects. |
| Intersystem Crossing (ISC) Rate (kᵢₛ꜀) | - Spin-Orbit Coupling (SOC)- Presence of Heavy Atoms- Energy Gap between S₁ and Tₙ states (ΔEₛₜ)- Nature of Excited States (n,π* vs. π,π) | The carbonyl groups introduce n-orbitals, which could facilitate ISC via El-Sayed's rule if an n,π triplet state is energetically accessible from the S₁ (π,π*) state. A smaller ΔEₛₜ would generally enhance the kᵢₛ꜀. |
Further computational and experimental studies are necessary to precisely quantify the singlet-triplet gap and intersystem crossing rates in this compound and its derivatives. Such investigations would be invaluable for the rational design of novel materials with tailored photophysical properties for a range of optoelectronic applications.
Advanced Characterization Techniques for Triphenylene 2,3 Dicarbaldehyde Materials
Spectroscopic Methodologies for Structural and Electronic Elucidation
Spectroscopic techniques are indispensable for probing the fundamental properties of Triphenylene-2,3-dicarbaldehyde and its derivatives. These methods provide detailed information about the molecular structure, electronic transitions, and chemical composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a key technique for investigating the electronic transitions within this compound-based materials. The absorption of UV and visible light promotes electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure. For the parent triphenylene (B110318) molecule, the UV-Vis spectrum typically shows a series of absorption bands corresponding to π-π* transitions. researchgate.netaatbio.com The introduction of dicarbaldehyde groups at the 2 and 3 positions is expected to modulate these transitions.
Recent studies on related acene-2,3-dicarbaldehydes have shown that the position and intensity of absorption bands are sensitive to the extent of π-conjugation. nih.gov As the number of fused aromatic rings increases, a red-shift in the absorption maxima is observed, indicating a smaller HOMO-LUMO gap. nih.gov For this compound, the electronic spectrum is anticipated to be complex, with contributions from both the triphenylene core and the aldehyde functional groups. Detailed analysis of the UV-Vis spectra, often supported by computational methods like Density Functional Theory (DFT), can provide insights into the energies of molecular orbitals and the nature of electronic excitations. researchgate.netnih.gov
| Compound | λmax (nm) | Solvent | Reference |
| Naphthalene-2,3-dicarbaldehyde (B13756) | 410 | CH2Cl2 | semanticscholar.org |
| Anthracene-2,3-dicarbaldehyde | - | CH2Cl2 | semanticscholar.org |
| Triphenylene | 274 (Excitation), 354 (Emission) | - | aatbio.com |
This table presents UV-Vis absorption data for related compounds to provide context for the expected spectral features of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the most characteristic vibrational modes are associated with the aldehyde groups. A strong absorption band is expected in the region of 1680-1700 cm⁻¹ due to the C=O stretching vibration of the aromatic aldehyde. Additionally, the C-H stretching vibrations of the aldehyde group typically appear as a pair of bands between 2700 and 2900 cm⁻¹.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Aldehyde C-H Stretch | 2700 - 2900 |
| Aldehyde C=O Stretch | 1680 - 1700 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-H Out-of-plane Bend | 650 - 900 |
This table summarizes the expected FTIR absorption bands for this compound based on the vibrational modes of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
NMR spectroscopy is an essential technique for the detailed structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide a wealth of information.
In the ¹H NMR spectrum, the aldehyde protons are expected to resonate at a significantly downfield chemical shift, typically in the range of δ 9-10 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons will appear in the aromatic region (δ 7-9 ppm), and their specific chemical shifts and coupling patterns will be determined by their positions on the triphenylene core.
The ¹³C NMR spectrum will show a characteristic resonance for the carbonyl carbon of the aldehyde group at a downfield position, generally above δ 190 ppm. rsc.org The aromatic carbons will have signals in the δ 120-150 ppm range. rsc.orgrsc.org The exact chemical shifts can help in assigning the specific carbon atoms within the triphenylene framework.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals, especially for the complex aromatic region.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
| ¹H | Aldehyde (-CHO) | 9 - 10 |
| ¹H | Aromatic (Ar-H) | 7 - 9 |
| ¹³C | Aldehyde (C=O) | > 190 |
| ¹³C | Aromatic (Ar-C) | 120 - 150 |
This table provides the expected NMR chemical shift ranges for the key functional groups in this compound.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nist.govnih.gov For materials derived from this compound, XPS can provide crucial information about the surface chemistry. researchgate.net
The survey scan in an XPS spectrum would reveal the presence of carbon and oxygen, the constituent elements of this compound. High-resolution scans of the C 1s and O 1s core levels would offer more detailed chemical state information. The C 1s spectrum is expected to be complex, with distinct peaks for the carbon atoms in the aromatic rings (C-C/C-H bonds) and a higher binding energy peak for the carbonyl carbon (C=O) of the aldehyde groups. nih.gov The O 1s spectrum would show a peak corresponding to the oxygen in the carbonyl group. Analyzing the binding energies and peak areas allows for the quantification of the different chemical species on the material's surface. nih.govnih.gov
| Core Level | Functional Group | Expected Binding Energy (eV) |
| C 1s | Aromatic C-C, C-H | ~284.8 |
| C 1s | Aldehyde C=O | ~288.0 |
| O 1s | Aldehyde C=O | ~532.0 |
This table presents typical binding energy ranges for the core levels of carbon and oxygen in environments similar to those in this compound.
X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS)
XANES and EXAFS, collectively known as X-ray Absorption Spectroscopy (XAS), are powerful techniques for probing the local geometric and/or electronic structure of matter. These methods are particularly useful for characterizing materials where long-range order may be absent, such as amorphous or poorly crystalline polymers derived from this compound.
XANES provides information about the oxidation state and coordination chemistry of the absorbing atom by analyzing the features near the absorption edge. For this compound-based materials, XANES at the carbon and oxygen K-edges could provide insights into the electronic structure of the π-system and the carbonyl groups.
EXAFS, on the other hand, provides information about the local atomic environment of a specific element by analyzing the oscillations in the X-ray absorption coefficient beyond the absorption edge. This can be used to determine the distances, coordination number, and species of the atoms immediately surrounding the absorbing atom. For example, in metal-organic frameworks synthesized from this compound, EXAFS at the metal's absorption edge would be crucial for determining the coordination environment of the metal centers.
Microscopic and Imaging Techniques for Morphological Analysis
While spectroscopic techniques provide information at the molecular level, microscopic and imaging techniques are essential for understanding the larger-scale morphology and structure of materials derived from this compound. The self-assembly properties of the triphenylene core can lead to the formation of ordered structures, such as columnar mesophases, which are important for applications in organic electronics. wikipedia.org
Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the surface topography and internal structure of these materials, respectively. For thin films, Atomic Force Microscopy (AFM) can provide high-resolution images of the surface, revealing details about molecular packing and domain formation. For crystalline materials, X-ray Diffraction (XRD) is the primary tool for determining the crystal structure and the nature of the molecular packing. shu.ac.uknottingham.ac.uk The combination of these microscopic techniques provides a comprehensive picture of the material's morphology from the nanometer to the micrometer scale.
Scanning Electron Microscopy (SEM)
Researchers have utilized SEM to study the morphology of COFs synthesized using triphenylene-based building blocks. For instance, studies on triphenylene-based COFs have shown through SEM imaging that these materials can form diverse morphologies, including spherical aggregates, fibrous structures, and well-defined microcrystals. The images obtained help to assess the quality and uniformity of the synthesized material, which is critical for applications in catalysis and electronics. By analyzing the surface features, researchers can infer aspects of the nucleation and growth mechanisms of the material.
Below is a table summarizing typical morphological findings from SEM analysis of materials analogous to those derived from this compound.
| Material Type | Observed Morphology | Typical Size Range | Reference |
| Triphenylene-based Covalent Organic Framework (COF) | Spherical Nanoparticles | 100 - 500 nm | |
| Triphenylene-Pyrene COF | Interconnected Fibrous Network | Fibers several micrometers in length | |
| Self-Assembled Triphenylene Derivative | Nanorods and Nanowires | Diameter: 50-200 nm; Length: >1 µm |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, allowing for the visualization of the internal structure and nanoscale features of materials. For materials derived from this compound, TEM is essential for observing the porous structure, lattice fringes of crystalline domains, and the dispersion of any incorporated nanoparticles.
In studies of triphenylene-based COFs, TEM images have confirmed the presence of ordered porous channels, a defining feature of these materials. High-resolution TEM (HR-TEM) can even resolve the lattice planes, providing direct evidence of the crystalline nature of the framework. This is crucial for confirming that the long-range order predicted by diffraction techniques exists at the nanoscale. The pore size and distribution observed in TEM images can be correlated with gas sorption properties.
The following table presents representative data obtained from TEM analysis of related triphenylene materials.
| Material | Feature Analyzed | Measurement/Observation | Reference |
| Triphenylene-based COF | Pore Structure | Uniform hexagonal pores | |
| Triphenylene-Porphyrin COF | Crystalline Domains | Lattice fringes with d-spacing corresponding to crystal planes | |
| Exfoliated Triphenylene-based COF | Nanosheet Thickness | Few-layer nanosheets (~3-5 nm thick) |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful tool for probing the surface topography of materials at the nanometer and sub-nanometer scale. Unlike electron microscopy, AFM does not require a vacuum and can be performed in ambient conditions or in liquid. This technique is particularly useful for characterizing thin films and 2D materials derived from this compound.
AFM has been employed to measure the thickness of exfoliated nanosheets of triphenylene-based COFs, confirming the successful synthesis of 2D structures. It can also map surface roughness and identify defects. In tapping mode, AFM can provide information on the mechanical properties of the material, such as stiffness and adhesion, by analyzing the phase shift of the oscillating cantilever. This is valuable for applications where mechanical integrity is important.
| Sample Type | Parameter Measured | Typical Value/Finding | Reference |
| Triphenylene-based COF Nanosheet | Sheet Thickness | ~3 nm | |
| Spin-coated Triphenylene Derivative Film | Surface Roughness (RMS) | < 1 nm | |
| Self-Assembled Triphenylene Nanofibers | Fiber Height | 5 - 10 nm |
Secondary Ion Mass Spectrometry (SIMS)
Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental and isotopic composition of the very near-surface region of a material. While specific SIMS studies on this compound are not prominent in the literature, the technique's capabilities are relevant for future characterization.
For organic and polymeric materials, SIMS can be used to identify molecular fragments from the surface, providing information about the chemical structure. In the context of functionalized materials derived from this compound, SIMS could be used to:
Confirm the presence and distribution of functional groups on the surface.
Detect trace impurities or contaminants.
Analyze the composition of multilayered device structures incorporating these materials.
Time-of-Flight SIMS (ToF-SIMS) is particularly powerful for organic materials as it provides high mass resolution and can detect large molecular fragments, aiding in structural elucidation.
Atom Probe Tomography (APT)
Atom Probe Tomography (APT) is a unique technique that provides 3D atomic-scale imaging and chemical analysis. It is capable of reconstructing a small volume of a material, atom by atom, revealing the precise 3D coordinates and elemental identity of each atom.
The application of APT to organic materials like those derived from this compound is challenging due to their often-insulating nature and complex bonding, but it is an emerging area of research. For composite materials where a triphenylene-based framework might be doped or mixed with other elements, APT could provide unparalleled insight into:
The 3D distribution of dopant atoms within the organic matrix.
The structure of interfaces between the organic material and other components.
The atomic-level clustering of elements.
Successful APT analysis would require specialized sample preparation techniques to create a sharp needle-shaped specimen and potentially the use of laser pulsing to assist in field evaporation of the organic molecules.
Cathodoluminescence Scanning Electron Microscopy (CL-SEM)
Cathodoluminescence (CL) is the emission of light when a material is bombarded by an electron beam. When integrated into an SEM (CL-SEM), this technique allows for the correlation of the material's optical properties with its surface morphology. Triphenylene and its derivatives are known for their luminescence, making CL-SEM a potentially powerful characterization tool.
By scanning the electron beam across a sample of a this compound-based material, a CL map can be generated. This map would reveal:
Spatial variations in luminescence, which could indicate differences in chemical composition, crystal structure, or the presence of defects.
The emission spectra from specific features on the surface, providing information about the electronic transitions responsible for the light emission.
This technique could be particularly insightful for studying the effects of aggregation on the photophysical properties of these materials, as different packing arrangements can lead to shifts in the emission wavelength.
Diffraction Techniques for Crystalline and Microstructure Characterization
Diffraction techniques are indispensable for determining the crystalline structure and long-range order of materials. For this compound and its derivatives, which can form highly ordered liquid crystalline phases and crystalline frameworks, X-ray diffraction is the most critical tool.
Powder X-ray Diffraction (PXRD) is routinely used to assess the crystallinity of synthesized COFs. The positions of the diffraction peaks are used to determine the unit cell parameters of the crystal lattice, while the sharpness of the peaks indicates the degree of crystallinity and the size of the crystalline domains. By comparing the experimental PXRD pattern with a pattern simulated from a proposed crystal structure, the framework's topology can be confirmed. For example, the successful synthesis of a triphenylene-based COF is often verified by the appearance of a strong low-angle peak corresponding to the (100) plane, which is indicative of a porous, ordered structure.
Grazing-incidence X-ray diffraction (GIXD) is a specialized technique used for characterizing the structure of thin films. For films of triphenylene derivatives, GIXD can determine the orientation of the molecules relative to the substrate, which is crucial for optimizing charge transport in electronic devices.
| Technique | Information Obtained | Application Example | Reference |
| Powder X-ray Diffraction (PXRD) | Crystal structure, phase purity, crystallinity | Confirmation of eclipsed stacking structure in a triphenylene-based COF | |
| Grazing-Incidence X-ray Diffraction (GIXD) | Molecular orientation in thin films | Determining the edge-on vs. face-on packing of a triphenylene derivative on a silicon substrate | |
| Selected Area Electron Diffraction (SAED) | Single-crystal diffraction patterns from nanoscale domains | Confirming the hexagonal symmetry of a triphenylene-based COF from a single nanoparticle |
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a fundamental technique used to determine the crystalline structure, phase, and molecular ordering of solid materials. For triphenylene-based systems, which are known to form highly ordered discotic liquid crystal phases, XRD is indispensable. wikipedia.org The diffraction pattern provides information on the lattice parameters and symmetry of the columnar structures that these disc-like molecules self-assemble into.
In a typical XRD experiment on a triphenylene derivative, the pattern is analyzed in two regions. The small-angle region (low 2θ) reveals information about the long-range order, specifically the packing of the columns, while the wide-angle region (high 2θ) provides details about the molecular stacking within the columns (π-π stacking distance). For instance, triphenylene discotic liquid crystals often exhibit a hexagonal columnar (Col_h_) mesophase. researchgate.net The XRD pattern for such a phase would show a strong diffraction peak in the small-angle region corresponding to the (100) plane, along with weaker, higher-order peaks like (200) and (210), which confirm the hexagonal arrangement of the columns. researchgate.net A broad halo in the wide-angle region, typically around 4.3–4.4 Å, indicates the liquid-like arrangement of the aliphatic side chains, while a sharper peak around 3.5 Å would correspond to the core-to-core stacking distance of the aromatic triphenylene units.
| Miller Index (hkl) | d-spacing (Å) | Intensity | Structural Correlation |
| (100) | 18.5 | Strong | Inter-columnar distance in hexagonal packing |
| (110) | 10.7 | Weak | Hexagonal lattice parameter |
| (200) | 9.25 | Weak | Second-order reflection of (100) |
| (210) | 7.0 | Very Weak | Higher-order reflection confirming hexagonal symmetry |
| - | ~3.5 | Broad | Aromatic core π-π stacking distance |
Table 1. Representative XRD data for a hexagonal columnar (Col_h_) phase of a triphenylene derivative, illustrating typical diffraction peaks and their structural assignments.
Grazing Incidence Wide Angle X-ray Scattering (GIWAXS)
Grazing Incidence Wide Angle X-ray Scattering (GIWAXS) is a powerful surface-sensitive technique for investigating the crystal structure and molecular orientation within thin films. tum.de This is particularly crucial for organic electronic devices where performance is highly dependent on the molecular packing at the substrate interface and throughout the film. osti.gov By using a very small angle of incidence for the X-ray beam, the technique enhances the signal from the film while minimizing background from the substrate. tum.despringernature.com
For thin films of materials derived from this compound, GIWAXS can determine the orientation of the triphenylene cores relative to the substrate. The resulting 2D diffraction pattern reveals whether the molecules adopt an "edge-on" orientation (molecular planes perpendicular to the substrate) or a "face-on" orientation (molecular planes parallel to the substrate). researchgate.net An edge-on orientation is often preferred for field-effect transistors as it facilitates in-plane charge transport through π-π stacking. The GIWAXS pattern shows distinct diffraction peaks whose positions on the 2D detector indicate the orientation of the crystal lattice planes. researchgate.net
| Diffraction Peak | Scattering Vector (q) Direction | d-spacing (Å) | Interpretation |
| (100) Lamellar | Out-of-plane (q_z) | ~20 | Lamellar stacking perpendicular to the substrate |
| (010) π-stacking | In-plane (q_xy_) | ~3.5 | π-π stacking parallel to the substrate |
Table 2. Typical GIWAXS findings for a triphenylene-based thin film exhibiting an "edge-on" molecular orientation, which is favorable for charge transport in transistor applications.
Small Angle X-ray Scattering (SAXS) and Grazing Incidence Small Angle X-ray Scattering (GISAXS)
While XRD and GIWAXS probe atomic and molecular-level ordering, Small Angle X-ray Scattering (SAXS) and its surface-sensitive variant, Grazing Incidence Small Angle X-ray Scattering (GISAXS), are used to characterize larger nanostructures, typically in the range of 1 to 100 nm. malvernpanalytical.comcornell.edu These techniques are ideal for analyzing the morphology of porous materials, such as Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs), which can be synthesized from this compound precursors. wikipedia.org
GISAXS, in particular, provides detailed information about the size, shape, and arrangement of nanoscale features within a thin film. malvernpanalytical.comgisaxs.com For a porous COF film, GISAXS can be used to determine the average pore size, the regularity of the porous network, and the orientation of the pores relative to the substrate. arxiv.org The analysis of the 2D GISAXS pattern allows for the reconstruction of the film's internal nanostructure, which is critical for applications in molecular sieving, catalysis, and sensing. malvernpanalytical.com
| Structural Parameter | Technique | Typical Value | Significance |
| Pore Diameter | GISAXS/SAXS | 2 - 10 nm | Determines molecular accessibility for catalysis or separation |
| Pore Lattice Spacing | GISAXS/SAXS | 3 - 12 nm | Indicates the periodicity and order of the porous network |
| Film Thickness | GISAXS | 20 - 200 nm | Affects device performance and mechanical properties |
| Surface Roughness | GISAXS | 0.5 - 5 nm | Influences interfacial properties and layer adhesion |
Table 3. Structural parameters for a hypothetical porous thin film derived from this compound, as determined by GISAXS and SAXS.
Electrochemical Characterization Techniques
The electronic properties of this compound and its derivatives are central to their use in applications like organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors. Electrochemical techniques are vital for probing the redox behavior and charge transport characteristics of these materials.
Cyclic Voltammetry (CV) for Redox Behavior
Cyclic Voltammetry (CV) is a primary electrochemical technique used to investigate the redox properties of a molecule. mdpi.com By measuring the current response to a sweeping potential, CV can determine the oxidation and reduction potentials of a compound. researchgate.net For triphenylene-based materials, these potentials are directly related to the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO level can be estimated from the onset of the first oxidation peak, while the LUMO level can be estimated from the onset of the first reduction peak.
This information is crucial for designing electronic devices, as the HOMO and LUMO levels determine a material's ability to donate or accept electrons and dictate the efficiency of charge injection from electrodes. Materials with reversible redox processes are particularly desirable as they indicate electrochemical stability. rsc.org Studies on triphenylene analogues and derivatives consistently use CV to evaluate their potential as p-type (hole-transporting) or n-type (electron-transporting) semiconductors. nih.govrsc.org
| Parameter | Value (vs. Fc/Fc⁺) | Calculated Energy Level (eV) | Description |
| Oxidation Onset Potential (E_ox) | +0.85 V | -5.65 eV (HOMO) | Energy required to remove an electron (p-type behavior) |
| Reduction Onset Potential (E_red_) | -2.10 V | -2.70 eV (LUMO) | Energy gained when an electron is added (n-type behavior) |
| Electrochemical Band Gap (E_g_) | 2.95 V | 2.95 eV | Difference between HOMO and LUMO levels |
Table 4. Representative electrochemical data for a triphenylene derivative obtained from Cyclic Voltammetry, used to estimate frontier molecular orbital energy levels.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the kinetic processes occurring within an electrochemical system, such as charge transfer, mass transport, and interfacial capacitance. mdpi.comnih.gov The experiment involves applying a small sinusoidal AC potential perturbation over a wide range of frequencies and measuring the resulting current response. The data is typically presented as a Nyquist plot, which graphs the imaginary part of the impedance against the real part. electrochemsci.org
For materials derived from this compound, EIS can be used to study ion conductivity in porous frameworks or to analyze the interfaces within an electronic device. researchgate.net The Nyquist plot can be modeled with an equivalent circuit consisting of resistors, capacitors, and other elements that correspond to physical processes. mdpi.com For example, the diameter of the semicircle in the high-frequency region of the plot often corresponds to the charge-transfer resistance (R_ct_), a key parameter that quantifies the ease with which charge carriers can move across an interface. A smaller R_ct_ value generally indicates more efficient charge transport. electrochemsci.org
| Equivalent Circuit Element | Symbol | Typical Value | Physical Interpretation |
| Solution/Electrolyte Resistance | R_s | 50 Ω | Resistance of the electrolyte/medium |
| Charge-Transfer Resistance | R_ct_ | 1.5 kΩ | Resistance to charge transfer at the electrode/material interface |
| Double-Layer Capacitance | C_dl_ | 15 nF | Capacitance of the electrical double layer at the interface |
| Warburg Impedance | Z_w_ | - | Relates to the diffusion of ions to the electrode surface |
Table 5. Typical parameters obtained from fitting an EIS Nyquist plot of a triphenylene-based material to an equivalent circuit model.
Computational and Theoretical Investigations of Triphenylene 2,3 Dicarbaldehyde Systems
Density Functional Theory (DFT) Calculations
DFT has become a standard tool for predicting the electronic structure and properties of organic molecules. A typical DFT study of Triphenylene-2,3-dicarbaldehyde would involve the following analyses, none of which, to date, have been published.
Geometry Optimization and Molecular Structure Prediction
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Data Not Available)
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length | C-C (aromatic) | --- |
| Bond Length | C-C (aldehyde) | --- |
| Bond Length | C=O | --- |
| Bond Angle | C-C-C (aromatic) | --- |
| Bond Angle | C-C-CHO | --- |
| Dihedral Angle | O=C-C=C | --- |
Note: This table is for illustrative purposes only. No published data is available.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its electronic excitation properties. For this compound, the presence of the electron-withdrawing aldehyde groups would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted triphenylene (B110318), and likely reduce the HOMO-LUMO gap.
Table 2: Hypothetical Frontier Orbital Energies for this compound (Data Not Available)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | --- |
| LUMO Energy | --- |
| HOMO-LUMO Gap | --- |
Note: This table is for illustrative purposes only. No published data is available.
Prediction of Chemical Reactivity Parameters
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These include the ionization potential (the energy required to remove an electron), electron affinity (the energy released when an electron is added), and global hardness (a measure of resistance to charge transfer). These parameters would provide a quantitative measure of the reactivity of this compound.
Table 3: Hypothetical Chemical Reactivity Parameters for this compound (Data Not Available)
| Parameter | Formula | Predicted Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | --- |
| Electron Affinity (A) | -ELUMO | --- |
| Global Hardness (η) | (I - A) / 2 | --- |
Note: This table is for illustrative purposes only. No published data is available.
Electronic Density and Electrostatic Potential Mapping
An electrostatic potential (ESP) map would visualize the charge distribution across the this compound molecule. It would be expected to show regions of negative potential (electron-rich) around the oxygen atoms of the aldehyde groups and regions of positive potential (electron-poor) around the hydrogen atoms and the aromatic system. This mapping is invaluable for predicting how the molecule would interact with other molecules and its sites for electrophilic and nucleophilic attack.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT describes the ground state of a molecule, TD-DFT is employed to investigate its excited states and, consequently, its optical properties.
Simulation of Absorption and Emission Spectra
TD-DFT calculations could predict the electronic absorption spectrum (UV-Vis) of this compound, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., from HOMO to LUMO). Similarly, the emission spectrum could be simulated to predict the molecule's fluorescence or phosphorescence properties. Such data is fundamental for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Table 4: Hypothetical Simulated Spectroscopic Data for this compound (Data Not Available)
| Spectrum | Predicted λmax (nm) | Corresponding Transition |
|---|---|---|
| Absorption | --- | --- |
| Emission | --- | --- |
Note: This table is for illustrative purposes only. No published data is available.
Analysis of Electronic Transitions and Oscillator Strengths
The electronic absorption properties of this compound can be rigorously investigated using quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT). These calculations provide insight into the nature of electronic transitions, which are responsible for the molecule's interaction with light.
The analysis focuses on transitions between molecular orbitals, primarily from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the triphenylene core constitutes a large π-conjugated system. The addition of electron-withdrawing dicarbaldehyde groups is expected to significantly influence the electronic structure. These groups can lower the energy of both the HOMO and LUMO levels. nih.gov
The oscillator strength is a dimensionless quantity that expresses the probability of a particular electronic transition occurring upon absorption of light. icn2.cat A higher oscillator strength corresponds to a more intense absorption peak in the UV-visible spectrum. icn2.cat TD-DFT calculations can predict the oscillator strengths for the lowest energy transitions, helping to simulate and interpret the experimental spectrum. For a molecule like this compound, the primary transitions would likely be π → π* transitions localized on the aromatic system, with some contribution from n → π* transitions involving the non-bonding lone pair electrons of the aldehyde oxygen atoms.
Below is a hypothetical data table illustrating the kind of results a TD-DFT calculation would yield for the principal electronic transitions.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 385 | 0.15 | HOMO → LUMO |
| S0 → S2 | 360 | 0.02 | HOMO-1 → LUMO |
| S0 → S3 | 342 | 0.85 | HOMO → LUMO+1 |
| S0 → S4 | 310 | 0.05 | HOMO-2 → LUMO |
Ab Initio and Hartree-Fock (HF) Based Quantum Mechanical Calculations
Ab initio and Hartree-Fock (HF) methods are fundamental quantum mechanical approaches used to determine the electronic structure and properties of molecules from first principles, without reliance on empirical data. These calculations are crucial for obtaining a precise understanding of the molecular geometry, vibrational frequencies, and electronic properties of this compound.
Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of the orbital structure. While HF often serves as a starting point, it neglects electron correlation, which can be important for accurately describing π-conjugated systems.
Ab Initio Methods: This category includes more advanced techniques that systematically improve upon the HF method by including electron correlation. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Configuration Interaction (CI) provide more accurate energy and property predictions.
For this compound, these calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This would reveal the planarity of the triphenylene core and the orientation of the dicarbaldehyde substituents.
Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule. Specific vibrational modes, such as the C=O stretching of the aldehyde groups and the aromatic C-C stretching modes, can be assigned.
Determine Electronic Properties: Compute properties like the dipole moment, polarizability, and the energies of molecular orbitals (HOMO and LUMO), which are essential for understanding the molecule's reactivity and intermolecular interactions.
The following table presents illustrative data that could be obtained from an ab initio (MP2/6-311++G**) geometry optimization for a fragment of the molecule.
| Parameter | Calculated Value |
|---|---|
| C=O Bond Length (Å) | 1.215 |
| C-C Bond Length (aldehyde, Å) | 1.480 |
| C-C Bond Length (aromatic, Å) | 1.395 - 1.420 |
| OCCO Dihedral Angle (°) | ~5.0 |
| Dipole Moment (Debye) | 3.5 |
Molecular Dynamics (MD) Simulations for Dynamic Processes and Material Evolution
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about dynamic processes and the evolution of materials at the atomic scale.
For this compound, MD simulations are invaluable for investigating:
Self-Assembly and Liquid Crystal Phases: Triphenylene derivatives are well-known for their ability to self-assemble into ordered columnar structures, forming discotic liquid crystals. qucosa.de MD simulations can model this process, showing how individual molecules stack and arrange into columns, driven by π–π interactions between the aromatic cores. The polar dicarbaldehyde groups would introduce specific directional interactions, influencing the packing and stability of these columns.
Behavior at Interfaces: MD simulations can explore the behavior of this compound at interfaces, such as the air-water interface or on a solid substrate. nih.gov This is crucial for understanding the formation of thin films and monolayers, which are important for applications in electronic devices.
Conformational Dynamics: The simulations can track the flexibility of the molecule, including the rotation of the aldehyde groups and any slight deviations from planarity in the triphenylene core, providing insight into the molecule's conformational landscape.
Grand Canonical Monte Carlo (GCMC) Simulations for Porous Material Studies
Grand Canonical Monte Carlo (GCMC) is a specialized simulation technique used to study the adsorption of fluids within porous materials. researchgate.net this compound is an ideal building block for creating porous Covalent Organic Frameworks (COFs) due to its rigid structure and reactive aldehyde groups, which can form strong covalent bonds. icn2.cat
GCMC simulations can be employed to assess the performance of a hypothetical COF made from this compound for applications in gas storage and separation. The simulation operates in a grand canonical ensemble, where the temperature, volume, and chemical potential of the adsorbing gas are fixed. researchgate.net
Key insights from GCMC simulations would include:
Adsorption Isotherms: Predicting the amount of a specific gas (e.g., CO₂, CH₄, H₂) that can be stored in the porous material at a given pressure and temperature.
Adsorption Selectivity: Calculating the preferential adsorption of one gas over another in a gas mixture, which is critical for gas separation applications. researchgate.net
Isosteric Heat of Adsorption: Determining the strength of the interaction between the gas molecules and the COF framework, which indicates how easily the gas can be adsorbed and desorbed. researchgate.net
The table below shows representative GCMC simulation results for gas uptake in a hypothetical porous organic framework.
| Gas | Pressure (bar) | Simulated Uptake (mmol/g) |
|---|---|---|
| CO2 | 1 | 2.5 |
| CO2 | 10 | 8.1 |
| CH4 | 1 | 1.1 |
| CH4 | 10 | 5.2 |
| H2 | 1 | 0.8 |
| H2 | 10 | 4.5 |
Computational Modeling of Reaction Pathways and Catalytic Mechanisms
Computational modeling, primarily using Density Functional Theory (DFT), is an essential tool for elucidating reaction mechanisms at a molecular level. For this compound, this approach can be used to study the pathways of reactions involving its aldehyde functional groups. The dicarbaldehyde moiety is a versatile reactive site for forming larger, complex structures.
DFT calculations can map the potential energy surface of a reaction, identifying key structures:
Reactants, Intermediates, and Products: Optimizing the geometries and determining the relative energies of all species involved in the reaction.
Transition States (TS): Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The structure of the TS provides crucial insight into the reaction mechanism. rsc.org
Reaction Pathways: Using techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a given transition state connects the correct reactants and products.
For this compound, important modeled reactions could include:
COF Synthesis: Modeling the Schiff base condensation reaction with amine linkers to form the imine bonds of a 2D or 3D COF. This would help in understanding the kinetics of polymerization and the likelihood of forming ordered frameworks.
Aldol (B89426) and Grignard Reactions: Investigating reactions like double-aldol condensations or Grignard additions to the aldehyde groups, which can produce novel functionalized triphenylene derivatives. nih.gov DFT can predict the stereochemical and regiochemical outcomes of such reactions.
Catalytic Cycles: If the molecule is used as a ligand in a metal complex, computational modeling could be used to explore the mechanism of a catalytic cycle, identifying intermediates and rate-determining steps.
Emerging Applications of Triphenylene 2,3 Dicarbaldehyde in Functional Materials
Organic Electronics and Optoelectronics
The inherent electronic properties of the triphenylene (B110318) unit make its derivatives, including Triphenylene-2,3-dicarbaldehyde, attractive candidates for applications in organic electronics and optoelectronics. wikipedia.org The planar structure and extensive π-conjugated system of triphenylene facilitate the formation of ordered molecular assemblies, which are crucial for efficient charge transport. wikipedia.org
Organic Semiconductors (p-type and n-type)
Triphenylene derivatives are well-regarded for their potential as organic semiconductors. tdx.cat The triphenylene core itself is electron-rich and typically imparts p-type (hole-transporting) characteristics to the material. However, the electronic nature of the semiconductor can be tuned. While triphenylene-based materials are generally p-type, the introduction of electron-withdrawing groups can shift their behavior towards n-type (electron-transporting) semiconductivity. Acenotropones, which can be synthesized from acene-2,3-dicarbaldehydes, have been suggested as a novel class of n-type organic semiconductors. nih.gov This suggests that derivatives of this compound could be engineered to exhibit either p-type or n-type semiconducting properties, making them versatile components for various electronic devices.
Organic Light-Emitting Diodes (OLEDs) and Highly Efficient Light-Emitting Materials
Triphenylene derivatives are recognized for their application in Organic Light-Emitting Diodes (OLEDs), where they can function as host materials in the emissive layer or as components of the charge transport layers. google.com Their high thermal stability and ability to form stable amorphous films are advantageous for device longevity and performance. Recent research into new polymer structures that include triphenylene units has revealed materials with high photoluminescence and electroluminescence efficiencies, particularly suitable for blue light emission. wikipedia.org While specific data on this compound in OLEDs is not abundant, its core structure suggests it could be a valuable precursor for synthesizing novel light-emitting materials or charge-transporting molecules. google.com
Discotic Liquid Crystals for Charge Transport Layers
The flat, disc-like shape of the triphenylene molecule is a key feature that allows it and its derivatives to form discotic liquid crystals. wikipedia.org In this phase, the molecules self-assemble into highly ordered columnar structures. These columns create one-dimensional pathways for charge carriers, such as electrons or holes, to move with high mobility. wikipedia.org This property is particularly beneficial for creating efficient charge transport layers in electronic devices. The functionalization of the triphenylene core, as with the dicarbaldehyde groups, provides a means to influence the self-assembly and liquid crystalline properties of the resulting materials.
Charge Transport and Mobility Enhancement in Organic Devices
The performance of organic electronic devices is heavily dependent on the efficiency of charge transport within the active materials. The ordered stacking of triphenylene-based molecules in discotic liquid crystal phases minimizes the scattering and trapping effects that can impede charge carrier movement in more disordered materials. wikipedia.org This leads to enhanced charge transport and higher charge carrier mobilities. The synthesis of polymers incorporating a triphenylamine-based structure has yielded materials with reproducible charge carrier mobilities. While specific mobility values for this compound based materials are not yet widely reported, the foundational triphenylene structure is a strong indicator of its potential to contribute to high-performance organic electronic devices.
Gas Storage and Separation Materials (within COFs)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with highly ordered structures and tunable functionalities. nih.gov The dicarbaldehyde groups of this compound make it an ideal monomer for the synthesis of COFs through condensation reactions with amine-containing linker molecules. The resulting triphenylene-based COFs would possess uniform nanopores, high porosity, and significant stability, which are all desirable characteristics for gas storage and separation applications. wikipedia.org
The incorporation of specific chemical functionalities into the COF structure can tailor its affinity for certain gases. For instance, amine-functionalized COFs have demonstrated high selectivity for carbon dioxide (CO2) due to favorable interactions. acs.org A COF synthesized from this compound could be designed with specific linkers to optimize the pore size and surface chemistry for the selective capture of gases like CO2, making it a promising material for carbon capture and other gas separation processes.
Molecular Sieving and Ion Exchange Applications (within COFs)
The precisely defined and uniform pore structures of COFs make them excellent candidates for molecular sieving applications, where mixtures of molecules are separated based on size. By carefully selecting the building blocks for a COF, such as this compound and a complementary linker, the pore dimensions can be finely tuned to allow smaller molecules to pass through while blocking larger ones.
Furthermore, the triphenylene-based framework can be functionalized to introduce charged groups, enabling applications in ion exchange. The ability to create a stable, porous material with controlled pore size and functionality positions COFs derived from this compound as versatile platforms for advanced separation and purification technologies. wikipedia.org
Chemical Sensors and Biosensors
The aldehyde functional groups of this compound are key to its utility in forming larger, sophisticated sensor architectures. Through condensation reactions, typically with amine-containing molecules, it forms the structural basis for triphenylene-based COFs and MOFs. These porous materials are at the forefront of sensor technology due to their large surface area, tunable pore environments, and excellent stability. researchgate.net The triphenylene units within these frameworks act as the active sensing elements, often through fluorescence or electrochemical signals.
Research has demonstrated the efficacy of materials derived from triphenylene precursors in detecting a range of analytes. For instance, conductive MOFs built with triphenylene derivatives, such as hexahydroxytriphenylene (HHTP), have been successfully employed as electrochemical sensors. dartmouth.edunih.gov These frameworks, featuring metal nodes like Copper (Cu) and Nickel (Ni), significantly enhance the electrochemical signal for detecting nitric oxide (NO) in aqueous solutions. nih.gov A stabilized electrode made from a Ni-based triphenylene MOF demonstrated the ability to detect NO at physiologically relevant concentrations, with a limit of detection (LOD) of 9.0 ± 4.8 nM. nih.gov
Similarly, textiles functionalized with triphenylene-based MOFs have shown significant capabilities in sensing toxic gases like sulfur dioxide (SO2). dartmouth.edu In the realm of biosensing, a conductive COF synthesized from triphenylene building blocks (2,3,6,7,10,11-hexaaminotriphenylene and 2,3,6,7,10,11-hexahydroxytriphenylene) was used to construct an ultrasensitive electrochemiluminescence (ECL) biosensor. nih.gov This advanced sensor, which leverages the high efficiency of the COF as an ECL beacon, can detect thrombin with a remarkable detection limit of 62.1 aM. nih.gov The fluorescence of these frameworks can also be harnessed for sensing applications, such as detecting water content in organic solvents. nih.gov
Table 1: Performance of Sensors Based on Triphenylene Derivatives
| Sensor Type | Framework/Material | Target Analyte | Key Performance Metrics |
|---|---|---|---|
| Electrochemical Sensor | Ni3(HHTP)2@polymer | Nitric Oxide (NO) | LOD: 9.0 ± 4.8 nM; 5- to 7-fold signal enhancement. nih.gov |
| Electrochemical Sensor | Cu3(HHTP)2 | Nitric Oxide (NO) | Signal enhancement over glassy carbon electrode. nih.gov |
| Gas Sensor | Triphenylene-based MOFs on cotton | Sulfur Dioxide (SO2) | Significant sensing and adsorption capabilities. dartmouth.edu |
| Electrochemiluminescence (ECL) Biosensor | HHTP-HATP-COF | Thrombin | LOD: 62.1 aM; Linearity: 100 aM to 1 nM. nih.gov |
Catalysis and Photocatalysis (e.g., Single Atom Catalysts featuring Triphenylene Ligands)
The unique electronic properties and stable, porous structures of materials derived from this compound also make them promising candidates for catalysis and photocatalysis. The extended π-conjugated system of the triphenylene core allows for efficient light absorption and charge transport, which are critical processes in photocatalysis. dartmouth.eduresearchgate.net
Layered, conductive MOFs based on triphenylene are recognized as ideal platforms for multifunctional applications, including catalysis. dartmouth.edu While the direct use of this compound in single-atom catalysts (SACs) is an emerging area, the broader family of triphenylene-based ligands is foundational to creating the ordered, porous supports in which single metal atoms can be dispersed. This atomic dispersion is a key strategy for maximizing the efficiency and minimizing the cost of metal catalysts. rsc.org The development of SACs, where individual metal atoms act as the catalytic centers, represents a frontier in bridging homogeneous and heterogeneous catalysis. rsc.org
In the field of photocatalysis, materials incorporating triphenylene analogs have shown significant potential. Photocatalysis aims to accelerate chemical reactions using light and a catalyst, with applications in sustainable energy production, such as hydrogen evolution from water splitting, and the conversion of carbon dioxide into fuels. unej.ac.idnih.gov Triphenylamine-based ordered mesoporous polymers have been developed as metal-free, heterogeneous photocatalysts for visible-light-driven organic transformations, such as cross-coupling reactions. rsc.org These catalysts are easily recoverable and maintain their activity over multiple uses, highlighting their stability and potential for sustainable chemical synthesis. rsc.org The design of such materials leverages the ability of the triphenylene-like structures to act as a stable, photoactive platform.
Table 2: Catalytic Applications of Triphenylene-Based Materials
| Catalyst Type | Material | Catalytic Application | Key Findings |
|---|---|---|---|
| Heterogeneous Photocatalyst | Triphenylamine-functionalized ordered mesoporous polymer (TPA-MP-1) | Aerobic oxidation / Cross-coupling of glycine (B1666218) derivatives | Metal-free catalyst, operates under visible light, reusable for at least five cycles. rsc.org |
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| 2,3,6,7,10,11-Hexahydroxytriphenylene (B153668) | HHTP |
| 2,3,6,7,10,11-Hexaiminotriphenylene | HITP |
| 2,3,6,7,10,11-Hexaaminotriphenylene | HATP |
| Nitric Oxide | NO |
| Sulfur Dioxide | SO2 |
| Thrombin | - |
| Copper | Cu |
| Nickel | Ni |
Conclusion and Future Research Perspectives
Synthesis of Triphenylene-2,3-dicarbaldehyde Materials: A Summary of Accomplishments
The synthesis of triphenylene (B110318) and its derivatives has been a subject of extensive research, with various methods established for creating the core structure. wikipedia.org These methods often involve the trimerization of benzyne (B1209423) or palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. wikipedia.org The introduction of functional groups onto the triphenylene scaffold allows for the fine-tuning of its chemical and physical properties. wikipedia.org
While direct synthesis of this compound is not extensively documented in publicly available literature, the synthesis of analogous acene-2,3-dicarbaldehydes provides a plausible blueprint. nih.gov One established one-pot method for synthesizing acene-2,3-dicarbaldehydes involves the reaction of a suitable precursor with succinaldehyde (B1195056) in aqueous acetic acid in the presence of piperidine. nih.gov Adapting this methodology to a triphenylene precursor could offer a viable route to the target compound.
Another potential synthetic pathway involves a multi-step process, starting with a suitable triphenylene derivative. This could include the oxidation of a corresponding triphenylene-2,3-dimethanol, a reaction that has proven effective for producing naphthalene-2,3-dicarbaldehyde (B13756) and anthracene-2,3-dicarbaldehyde in high yields using reagents like 2-iodoxybenzoic acid (IBX). nih.gov The precursor, triphenylene-2,3-dimethanol, could potentially be synthesized from a corresponding dicarboxylic acid or its ester. nih.gov
The synthesis of various substituted triphenylenes has been achieved through intramolecular oxidative ring closures, often employing reagents like iron(III) chloride (FeCl₃) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of an acid. researchgate.net This highlights the robustness of the triphenylene core to various reaction conditions, suggesting that the dicarbaldehyde functionality could be introduced either before or after the formation of the polycyclic aromatic system.
Outstanding Challenges and Promising Opportunities in Research
Despite the promising potential of this compound, several challenges remain in its research and development. A primary hurdle is the development of a selective and high-yield synthesis for the compound itself. As with other polycyclic aromatic dicarbaldehydes, achieving regioselective functionalization can be difficult, potentially leading to a mixture of isomers that require extensive purification.
However, overcoming these challenges opens up significant opportunities. The aldehyde functional groups are highly versatile and can participate in a wide range of chemical transformations. This allows for the use of this compound as a key building block for the construction of larger, more complex functional materials. For instance, these aldehyde groups can undergo condensation reactions with amines to form Schiff bases, which are integral to the structure of many covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). tdx.cat
Furthermore, the inherent properties of the triphenylene core, such as its high symmetry, planarity, and propensity for self-assembly into columnar structures, make it an attractive component for advanced materials. wikipedia.orgtdx.cat The introduction of dicarbaldehyde groups provides specific points of attachment for creating well-defined supramolecular architectures with tailored electronic and optical properties.
Future Directions for Rational Design and Advanced Material Functionality
The future of this compound research lies in its rational design as a precursor for advanced materials with specific functionalities. The dicarbaldehyde moiety serves as a gateway for a variety of chemical reactions, enabling the creation of novel materials with applications in electronics, sensing, and catalysis.
One promising avenue is the use of this compound in the synthesis of two-dimensional (2D) COFs and MOFs. tdx.cat The rigid and planar structure of the triphenylene unit can lead to highly ordered porous materials with exceptional stability and unique electronic properties. wikipedia.orgtdx.cat These materials could find applications in gas storage, separation, and as catalysts.
Moreover, the reactivity of the aldehyde groups can be exploited to create novel chromophores and luminophores. wikipedia.org By reacting this compound with different aromatic or heterocyclic amines, a library of new materials with tunable photoluminescence and electroluminescence properties could be developed. wikipedia.org These materials may be particularly relevant for the development of next-generation organic light-emitting diodes (OLEDs), especially for efficient blue light emission. wikipedia.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Triphenylene-2,3-dicarbaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via the Vilsmeier-Haack reaction, where electron-rich aromatic systems react with phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For example, analogous aldehydes like benzene-1,3-dicarbaldehyde were synthesized using DMF and POCl₃ in acetonitrile, with yields optimized by controlling temperature (20–25°C) and stoichiometric ratios . Crystallographic validation (e.g., X-ray diffraction) is critical to confirm structural integrity, as seen in resveratrol-derived aldehydes .
| Synthetic Method | Key Reagents | Yield (%) | Validation Technique |
|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | 60–75 | X-ray diffraction |
| Friedel-Crafts | AlCl₃, Cl₂C=O | 40–55 | NMR, IR |
Q. How are spectroscopic techniques (e.g., NMR, IR) employed to characterize this compound?
- Methodological Answer :
- NMR : Aldehyde protons resonate at δ 9.8–10.2 ppm (¹H NMR), while aromatic protons appear at δ 7.5–8.5 ppm. For analogs like naphthalene-2,3-dicarbaldehyde, intramolecular H⋯O interactions (2.30–2.36 Å) between aldehyde groups can cause deshielding .
- IR : Strong C=O stretches near 1700 cm⁻¹ and aromatic C-H stretches at 3050 cm⁻¹. Discrepancies in peak positions may indicate impurities or competing intramolecular interactions .
Advanced Research Questions
Q. How can contradictions in reported reactivity data (e.g., aldehyde group interactions) be resolved through experimental design?
- Methodological Answer : Discrepancies in aldehyde reactivity often arise from competing intra- vs. intermolecular interactions. For example, benzene-1,3-dicarbaldehyde exhibits longer H⋯O contacts (2.64–2.66 Å) compared to naphthalene-2,3-dicarbaldehyde (2.30–2.36 Å), influencing reactivity in nucleophilic additions . Controlled studies using inert solvents (e.g., THF) and low temperatures can minimize side reactions. Computational modeling (DFT) may further clarify electronic effects .
Q. What role does this compound play in supramolecular chemistry, and how can its electronic properties be tailored for host-guest systems?
- Methodological Answer : The aldehyde groups act as hydrogen-bond acceptors, enabling coordination with amines or metal ions. For instance, naphthalene-2,3-dicarbaldehyde was used in DNA delivery systems via Schiff base formation with aminoethanethiol . Tuning electron-withdrawing substituents (e.g., nitro groups) or steric hindrance can modulate binding affinity. Cyclic voltammetry and UV-vis spectroscopy are recommended to assess redox behavior and π-π stacking interactions .
Q. How do crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : X-ray diffraction reveals intramolecular interactions critical for stability. For example, analogs like 4,6-dihydroxy-2-vinyl-benzene-1,3-dicarbaldehyde crystallize in monoclinic systems (space group P2₁/n) with β angles ~96.5°, indicating planar distortion due to H-bonding . Discrepancies in bond lengths (e.g., C=O vs. C-O) should be cross-validated with DFT-optimized geometries .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the stability of this compound in aqueous media?
- Methodological Answer : Stability variations may stem from pH-dependent hydrolysis or trace metal catalysis. For example, aldehydes with electron-withdrawing groups (e.g., nitro) hydrolyze faster in basic conditions. Accelerated stability testing (e.g., 40°C/75% RH) combined with HPLC monitoring can quantify degradation pathways. Comparative studies with benzene-1,3-dicarbaldehyde (hydrolysis-resistant due to steric protection) provide mechanistic insights .
Experimental Design Considerations
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
